molecular formula C14H14ClN3O2 B484921 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide CAS No. 349538-74-5

5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide

Cat. No.: B484921
CAS No.: 349538-74-5
M. Wt: 291.73g/mol
InChI Key: NAVBDZFXQFMHTF-UHFFFAOYSA-N
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Description

5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a dimethylpyrimidinyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4,6-dimethyl-2-aminopyrimidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-formylbenzamide or 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-carboxybenzamide.

    Reduction: Formation of N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide
  • 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzamide
  • 5-chloro-N-(4,6-dimethylpyrimidin-2-yl)pentanamide

Uniqueness

5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and applications, making it a valuable compound for further research and development.

Properties

CAS No.

349538-74-5

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73g/mol

IUPAC Name

5-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C14H14ClN3O2/c1-8-6-9(2)17-14(16-8)18-13(19)11-7-10(15)4-5-12(11)20-3/h4-7H,1-3H3,(H,16,17,18,19)

InChI Key

NAVBDZFXQFMHTF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C

solubility

43.8 [ug/mL]

Origin of Product

United States

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